![molecular formula C18H24N2O3 B5549692 N-(2-cyano-4,5-diethoxyphenyl)cyclohexanecarboxamide](/img/structure/B5549692.png)
N-(2-cyano-4,5-diethoxyphenyl)cyclohexanecarboxamide
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Overview
Description
Synthesis Analysis
- The synthesis of compounds similar to N-(2-cyano-4,5-diethoxyphenyl)cyclohexanecarboxamide typically involves multi-step chemical reactions. For instance, compounds like N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives are synthesized and characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy (Özer et al., 2009).
Molecular Structure Analysis
- The molecular structure of compounds related to N-(2-cyano-4,5-diethoxyphenyl)cyclohexanecarboxamide is often determined through X-ray diffraction studies. These studies reveal details such as crystal structures, conformation, and intramolecular interactions (Özer et al., 2009).
Chemical Reactions and Properties
- The chemical reactions and properties of these compounds are influenced by their molecular structure. For example, the synthesis and characterization of N-(alky(aryl)carbamothioyl)cyclohexanecarboxamide derivatives and their metal complexes provide insights into their chemical reactivity and potential applications (Ozer et al., 2009).
Physical Properties Analysis
- The physical properties such as solubility, thermal stability, and film-forming ability of related compounds, like polyamides based on cyclohexane structures, are studied to understand their potential applications in industries like microelectronics (Li et al., 2009).
Chemical Properties Analysis
- The chemical properties, including reactivity with other compounds and stability under various conditions, are crucial for understanding the potential uses of N-(2-cyano-4,5-diethoxyphenyl)cyclohexanecarboxamide. These properties can be inferred from studies on similar compounds (Yang et al., 1999).
Scientific Research Applications
Synthesis and Characterization
A study focuses on the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, highlighting the compound's structural properties. These derivatives were synthesized and characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, demonstrating the compound's versatility in structural chemistry and potential applications in material sciences and drug design (Özer, Arslan, VanDerveer, & Külcü, 2009).
Catalytic Applications
Research into the hydrogenation of phenol and its derivatives over a Pd@carbon nitride catalyst in aqueous media presents N-(2-cyano-4,5-diethoxyphenyl)cyclohexanecarboxamide as a precursor in the production of important industrial intermediates like cyclohexanone. This compound plays a role in the selective formation of cyclohexanone under mild conditions, showcasing its application in catalysis and the chemical industry (Wang, Yao, Li, Su, & Antonietti, 2011).
Antifolate Properties
Another significant application is found in the synthesis and antifolate properties of related compounds, indicating the potential for N-(2-cyano-4,5-diethoxyphenyl)cyclohexanecarboxamide derivatives in cancer therapy and drug development. The study details the process of creating compounds with potent in vitro activity against DHFR and L1210 cell growth, suggesting therapeutic applications (Degraw, Christie, Colwell, & Sirotnak, 1992).
Radioligand Development
In neuropharmacology, derivatives of N-(2-cyano-4,5-diethoxyphenyl)cyclohexanecarboxamide are utilized in the development of radioligands for PET imaging, aiding in the study of neurological disorders and receptor binding. For instance, [carbonyl-(11)C]WAY-100635 is a notable radioligand for imaging the 5-HT1A receptor, indicating the compound's applicability in medical imaging and neuroscience research (Gunn, Lammertsma, & Grasby, 2000).
Corrosion Inhibition
Additionally, acrylamide derivatives of N-(2-cyano-4,5-diethoxyphenyl)cyclohexanecarboxamide have been studied for their effectiveness as corrosion inhibitors, offering applications in materials protection and engineering. The research demonstrated these compounds' efficiency in protecting copper against corrosion in nitric acid solutions, indicating their potential in industrial applications (Abu-Rayyan et al., 2022).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2-cyano-4,5-diethoxyphenyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-3-22-16-10-14(12-19)15(11-17(16)23-4-2)20-18(21)13-8-6-5-7-9-13/h10-11,13H,3-9H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJRUXJVQOYNIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2CCCCC2)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyano-4,5-diethoxyphenyl)cyclohexanecarboxamide |
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